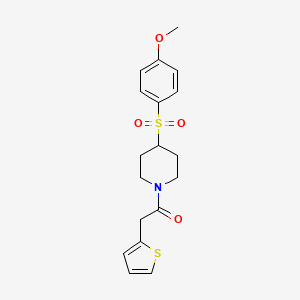
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a piperidine ring, a methoxyphenyl sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the ethanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using thiophene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, while the piperidine and thiophene rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Phenylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the methoxy group, which may affect its binding properties.
1-(4-((4-Methylphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Contains a methyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the methoxy group, which can enhance its solubility and binding interactions. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-23-14-4-6-16(7-5-14)25(21,22)17-8-10-19(11-9-17)18(20)13-15-3-2-12-24-15/h2-7,12,17H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIZNRZXAJLISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
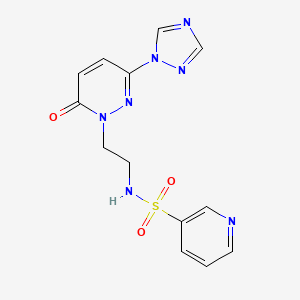
![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
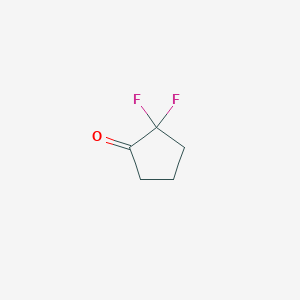
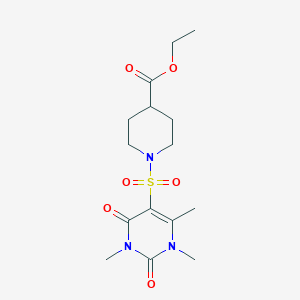

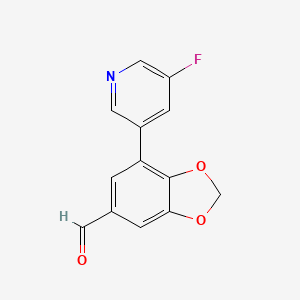

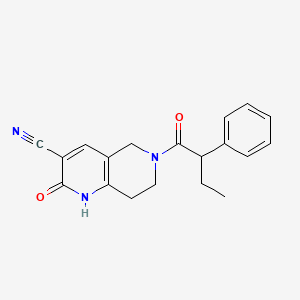
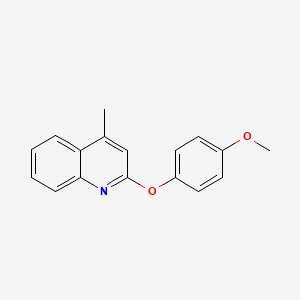
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
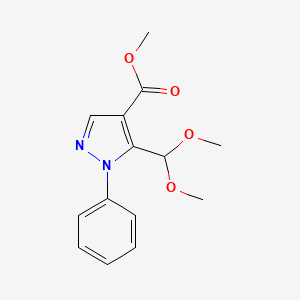
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
